1-Bromo-2,3-dihydroxy-5-nitronaphthalene

Description

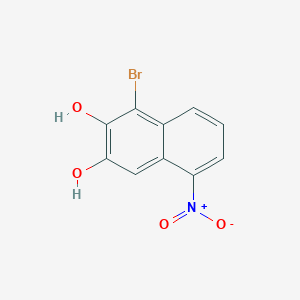

1-Bromo-2,3-dihydroxy-5-nitronaphthalene is a polyfunctional naphthalene derivative featuring bromine, hydroxyl, and nitro substituents. Its structure consists of a naphthalene backbone with a bromine atom at position 1, hydroxyl groups at positions 2 and 3, and a nitro group at position 3. This arrangement confers unique electronic and steric properties, making it a compound of interest in organic synthesis, materials science, and pharmaceutical research. The hydroxyl groups enhance polarity and hydrogen-bonding capacity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity in substitution and coupling reactions .

Properties

Molecular Formula |

C10H6BrNO4 |

|---|---|

Molecular Weight |

284.06 g/mol |

IUPAC Name |

1-bromo-5-nitronaphthalene-2,3-diol |

InChI |

InChI=1S/C10H6BrNO4/c11-9-5-2-1-3-7(12(15)16)6(5)4-8(13)10(9)14/h1-4,13-14H |

InChI Key |

GFRRXAVOIRYPIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2C(=C1)[N+](=O)[O-])O)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Bromonaphthalene (C₁₀H₇Br)

- Molecular Weight : 207.07 g/mol

- Boiling Point : 281°C

- Solubility : Miscible in alcohol, benzene, chloroform, and ether .

- Key Differences : Lacks hydroxyl and nitro groups, resulting in lower polarity and reactivity compared to the target compound. Its primary use is as a solvent or intermediate in Suzuki-Miyaura cross-couplings .

1-Bromo-2-naphthol (BrC₁₀H₆OH)

- Molecular Weight : 233.07 g/mol

- Melting Point : 78–81°C

- Solubility : Insoluble in water; soluble in alcohol, benzene, and ether .

- This affects its application in coordination chemistry and biological activity.

Nitro-Substituted Analogues

1-Nitronaphthalene (C₁₀H₇NO₂)

- Molecular Weight : 173.17 g/mol

- Boiling Point : 304°C (decomposes)

- Applications : Used in dye synthesis and as a precursor for explosives .

- Key Differences : The nitro group at position 1 (vs. position 5 in the target compound) alters electronic distribution, reducing steric hindrance but increasing susceptibility to electrophilic attack at the α-position .

1-Bromo-2,3-dimethyl-5-nitrobenzene (C₈H₇BrNO₂)

- Molecular Weight : 244.05 g/mol

- Structural Context : A benzene derivative with bromine, methyl, and nitro groups .

- Key Differences : The smaller aromatic system (benzene vs. naphthalene) limits conjugation and reduces thermal stability. Methyl groups introduce steric hindrance absent in the target compound.

Hydroxylated Bromoaromatics

1-Bromo-2,4-dinitrobenzene (C₆H₃BrN₂O₄)

- Key Differences : The absence of hydroxyl groups and a naphthalene backbone reduces its utility in metal-chelation applications compared to the target compound.

Comparative Data Table

Key Research Findings

- Reactivity: The target compound’s dihydroxy groups enable chelation with transition metals, a feature absent in mono-hydroxy analogues like 1-bromo-2-naphthol .

- Electronic Effects : The nitro group at position 5 deactivates the naphthalene ring, directing electrophilic substitution to the β-position, unlike 1-nitronaphthalene, where the nitro group activates the α-position .

Q & A

Q. What are the recommended synthetic routes for 1-Bromo-2,3-dihydroxy-5-nitronaphthalene, and how can regioselectivity challenges be addressed?

- Methodological Answer : Synthesis typically involves sequential functionalization of the naphthalene core. Nitration and bromination steps must be carefully ordered due to directing effects. For example:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃) at the 1-position is favored due to the meta-directing nature of the nitro group.

Hydroxylation : Introduce hydroxyl groups via demethylation of methoxy precursors (if using protective groups) or direct oxidation with catalysts like Pd/C in acidic media .

- Regioselectivity Note : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry to minimize polybrominated byproducts.

Q. How can researchers optimize purification methods for this compound to achieve high purity?

- Methodological Answer :

- Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to exploit solubility differences. Slow cooling enhances crystal formation.

- Column Chromatography : Employ silica gel with a gradient elution (hexane/ethyl acetate) to separate nitro- and bromo-substituted impurities.

- Analytical Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare melting points with literature data .

Advanced Research Questions

Q. What advanced spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve positional disorder in the nitro and hydroxyl groups .

- 2D NMR : Perform - HSQC and HMBC to assign coupling between aromatic protons and substituents. The bromine atom’s deshielding effect aids in distinguishing adjacent protons .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using electrospray ionization (ESI) in negative ion mode, targeting [M-H]⁻ peaks.

Q. How can computational modeling aid in predicting the reactivity or stability of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic aromatic substitution (EAS) sites. Analyze frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to oxidation .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, water) to evaluate solubility and aggregation tendencies.

- Thermodynamic Data : Reference NIST thermochemistry databases to validate computed enthalpy changes during decomposition or reaction pathways .

Q. What strategies can resolve contradictory data in synthesis yields reported across different methods?

- Methodological Answer :

- Systematic Replication : Reproduce protocols under controlled conditions (e.g., inert atmosphere, standardized reagent grades).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., di-brominated isomers) and adjust reaction time/temperature accordingly.

- Meta-Analysis : Cross-reference kinetic data from NIST and crystallographic studies to identify outliers in reported yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.